3,4-MDMA-d3 (hydrochloride)
Description
Context of Stable Isotope Labeled Analogs in Pharmacological and Toxicological Investigations
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for ensuring accuracy and correcting for variability. scioninstruments.comscispace.com This variability can arise during multiple stages of an experiment, including sample preparation (e.g., extraction, dilution), instrumental analysis (e.g., injection volume), and detection (e.g., ionization efficiency). scioninstruments.comscispace.com
Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry. scispace.comcaymanchem.com These are compounds in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.comacanthusresearch.com The key principle is that the SIL analog is chemically and physically almost identical to the unlabeled analyte of interest. caymanchem.comacanthusresearch.com This near-identity ensures that the standard and the analyte behave similarly during sample processing and analysis, including extraction efficiency, retention time in chromatography, and ionization response in the mass spectrometer. scispace.comcaymanchem.com Because they are subject to the same experimental variations, SIL internal standards provide a reliable reference point, allowing for precise and accurate quantification of the target analyte even at very low concentrations. scioninstruments.comlgcstandards.com
Significance of Deuterium Labeling for Enhanced Analytical Specificity and Tracer Applications
Deuterium (²H), a stable isotope of hydrogen, is widely used for creating SIL standards due to its unique properties and cost-effectiveness. acanthusresearch.compharmaffiliates.com The primary advantage of deuterium labeling is the resulting increase in molecular mass compared to the unlabeled compound. pharmaffiliates.com This mass difference allows a mass spectrometer to easily distinguish the deuterated internal standard from the endogenous or target analyte. scioninstruments.com For a quantitative analysis, a known amount of the deuterated standard is added to a sample. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to determine the concentration of the analyte, effectively canceling out variations that affect both compounds equally. lgcstandards.com
To be effective, the deuterium label must be placed on a non-exchangeable position within the molecule to prevent its loss or replacement by protons from solvents or the biological matrix. acanthusresearch.com The strategic placement of deuterium atoms is critical for the stability and utility of the standard. acanthusresearch.com
Beyond its use in quantitative analysis, deuterium labeling is also a powerful tool for tracer studies in metabolic and neuropharmacological research. researchgate.netmdpi.com Because the substitution of hydrogen with deuterium typically has a minimal effect on the compound's biological activity and chemical properties, deuterated molecules can be used to trace metabolic pathways and receptor interactions without significantly altering the system under investigation. mdpi.com Researchers can administer a deuterated compound and track its conversion into various metabolites, providing critical insights into metabolic rates and pathways in both healthy and diseased states. nih.govnih.gov
Role of 3,4-MDMA-d3 (hydrochloride) as a Quantitative Internal Standard and Research Tool
3,4-MDMA-d3 (hydrochloride) is a deuterated form of 3,4-MDMA (hydrochloride) specifically designed for use in research and forensic applications. caymanchem.comcaymanchem.com Its primary function is to serve as an internal standard for the accurate quantification of MDMA in biological and other samples using GC-MS or LC-MS techniques. caymanchem.combertin-bioreagent.com In this molecule, three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. lgcstandards.com This labeling provides a mass shift of +3 Daltons compared to unlabeled MDMA, allowing for clear differentiation in mass spectrometric analyses.
The use of 3,4-MDMA-d3 as an internal standard is essential for obtaining reliable data in studies investigating the pharmacokinetics of MDMA, as well as in forensic toxicology for determining the presence and concentration of MDMA in seized materials or biological specimens. caymanchem.comcaymanchem.com As a regulated Schedule I compound in the United States, its distribution is restricted to licensed laboratories and qualified research institutions. bertin-bioreagent.combioscience.co.uk
Below are the detailed chemical properties of 3,4-MDMA-d3 (hydrochloride).
Table 1: Chemical Properties of 3,4-MDMA-d3 (hydrochloride)
| Property | Value |
|---|---|
| Formal Name | N,α-dimethyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride caymanchem.com |
| Synonym | 3,4-Methylenedioxymethylamphetamine-d3 caymanchem.com |
| CAS Number | 1219794-60-1 caymanchem.com |
| Molecular Formula | C₁₁H₁₂D₃NO₂ • HCl caymanchem.com |
| Formula Weight | 232.7 caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |
| Formulation | A crystalline solid caymanchem.com |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 caymanchem.com |
For comparison, the properties of the unlabeled parent compound, 3,4-MDMA (hydrochloride), are provided below.
Table 2: Comparison of 3,4-MDMA-d3 (hydrochloride) and 3,4-MDMA (hydrochloride)
| Property | 3,4-MDMA-d3 (hydrochloride) | 3,4-MDMA (hydrochloride) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂D₃NO₂ • HCl caymanchem.com | C₁₁H₁₅NO₂ • HCl caymanchem.com |
| Formula Weight | 232.7 caymanchem.com | 229.7 caymanchem.com |
| CAS Number | 1219794-60-1 caymanchem.com | 64057-70-1 caymanchem.com |
| InChI Key | LUWHVONVCYWRMZ-MUTAZJQDSA-N caymanchem.com | LUWHVONVCYWRMZ-UHFFFAOYSA-N caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-60-1 | |
| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Isotopic Characterization for Research Applications
Synthetic Pathways for Deuterated 3,4-MDMA Analogs
The synthesis of 3,4-MDMA-d3 (hydrochloride), formally named N,α-dimethyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride, primarily involves the introduction of a trideuteromethyl group onto the nitrogen atom of the precursor molecule, 3,4-methylenedioxyamphetamine (MDA). caymanchem.com
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The targeted incorporation of deuterium at the N-methyl position is achieved by utilizing deuterated reagents in the final step of the synthesis. This late-stage introduction of the isotopic label is an efficient strategy to maximize the incorporation of the expensive deuterated starting materials. The primary method for this is reductive amination, a versatile and widely used reaction in the synthesis of amines.
Chemical Synthesis Methodologies for Labeled Phenethylamines
A common and effective methodology for the synthesis of N-methylated phenethylamines like MDMA is the reductive amination of the corresponding primary amine. nih.gov In the case of 3,4-MDMA-d3, this involves the reaction of 3,4-methylenedioxyamphetamine (MDA) with a deuterated source of formaldehyde (B43269), followed by reduction.
A plausible synthetic route is as follows:
Reaction of MDA with Deuterated Formaldehyde: MDA is reacted with deuterated formaldehyde (CD₂O) or its polymer, paraformaldehyde-d₂. This reaction forms an intermediate imine or aminal.
Reduction of the Intermediate: The intermediate is then reduced to the secondary amine using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this transformation. The use of these reducing agents is advantageous as they are selective and the reactions can be carried out under relatively mild conditions. nih.govsemanticscholar.org
An alternative approach involves the use of other deuterated methylating agents to introduce the CD₃ group to MDA. However, the reductive amination with deuterated formaldehyde is a more direct and widely applicable method. semanticscholar.orgscirp.org Following the synthesis of the free base, the hydrochloride salt is prepared by treating the N-trideuteromethylated amine with hydrochloric acid. nih.gov
Methods for Isotopic Purity and Composition Analysis
Ensuring the isotopic purity and confirming the precise location of the deuterium atoms are paramount for the utility of 3,4-MDMA-d3 as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose.
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment
Table 1: Representative Isotopic Purity Data for a Deuterated Standard
| Isotopic Species | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | < 0.5 |
| d1 | < 1.0 |
| d2 | < 1.5 |
| d3 | > 97.0 |
This table is illustrative and represents typical data for a high-purity deuterated standard. Actual values would be determined for each batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact location of the deuterium atoms within the molecule. nih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of 3,4-MDMA-d3, the signal corresponding to the N-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled MDMA. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the degree of deuteration at the N-methyl position. nih.govojp.gov
²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the N-methyl group, directly confirming the presence and location of the deuterium label.
¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon atom of the CD₃ group will exhibit a characteristic triplet splitting pattern due to coupling with the three deuterium atoms (which have a spin I=1). This provides unambiguous evidence for the location of the deuterium. The chemical shift of this carbon will also be slightly different from the corresponding carbon in unlabeled MDMA due to the isotopic effect. ojp.govresearchgate.net
Table 2: Expected ¹H NMR Chemical Shifts for 3,4-MDMA and 3,4-MDMA-d3
| Protons | Expected Chemical Shift (ppm) for 3,4-MDMA | Expected Observation for 3,4-MDMA-d3 |
|---|---|---|
| Aromatic (3H) | 6.5 - 6.8 | Unchanged |
| -O-CH₂-O- (2H) | ~5.9 | Unchanged |
| -CH₂- (2H) | 2.4 - 2.8 | Unchanged |
| -CH- (1H) | 2.7 - 3.0 | Unchanged |
| N-CH₃ (3H) | ~2.4 | Signal significantly reduced or absent |
| C-CH₃ (3H) | ~1.1 | Unchanged |
Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Considerations for Isotopic Stability and Exchange in Biological Systems
For a deuterated internal standard to be reliable, the isotopic label must be stable under the conditions of sample storage, preparation, and analysis. The carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond, which contributes to the stability of the label. wikipedia.org
The deuterium atoms on the N-methyl group of 3,4-MDMA-d3 are attached to carbon and are therefore not readily exchangeable under normal physiological or analytical conditions. While hydrogen-deuterium exchange can occur with labile protons (e.g., on -OH, -NH, -SH groups) in the presence of protic solvents, the C-D bonds of the N-CD₃ group are considered stable. wikipedia.orgresearchgate.net Studies on simple amides like N-methyl-acetamide have investigated hydrogen-deuterium exchange at the amide proton, but exchange at the N-methyl group itself is not a significant concern under typical biological and analytical conditions. nih.goviaea.org Therefore, 3,4-MDMA-d3 is expected to maintain its isotopic integrity when used as an internal standard in the analysis of biological samples.
Advanced Analytical Methodologies and Validation in Bioanalysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of compounds in bioanalysis. The development of a robust LC-MS/MS method for MDMA, utilizing 3,4-MDMA-d3 as an internal standard, involves meticulous optimization of chromatographic conditions and mass spectrometric parameters.
Effective chromatographic separation is fundamental to minimizing matrix effects and ensuring accurate quantification. For the analysis of MDMA and its metabolites, reversed-phase liquid chromatography is commonly employed. The goal is to achieve baseline separation of the analytes from endogenous matrix components and potential isobaric interferences. Since 3,4-MDMA-d3 has virtually identical chromatographic properties to MDMA, it co-elutes with the analyte, which is ideal for an internal standard as it experiences the same chromatographic conditions and potential matrix effects.
Method development often utilizes C18 columns, known for their versatility and retention of nonpolar to moderately polar compounds. hpst.cz Gradient elution is typically performed to ensure adequate separation and efficient elution of multiple analytes within a reasonable run time. chromatographyonline.comsciex.com Mobile phases commonly consist of an aqueous component and an organic solvent, with additives to improve peak shape and ionization efficiency. sciex.com
For example, a successful separation can be achieved using a gradient elution with a mobile phase consisting of 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (Mobile Phase A) and an organic phase of acetonitrile/water (90:10 v/v) with 0.1% formic acid (Mobile Phase B). hpst.cz The short run times achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems, often under 2 minutes, make this approach highly efficient for high-throughput screening. chromatographyonline.com
Table 1: Example LC Parameters for MDMA Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm) | hpst.cz |
| Mobile Phase A | 2 mM ammonium formate/0.1% formic acid in water | hpst.cz |
| Mobile Phase B | Acetonitrile/water (90:10 v/v) with 0.1% formic acid | hpst.cz |
| Flow Rate | 0.5 mL/min | hpst.cz |
| Column Temperature | 40 °C | hpst.cz |
| Injection Volume | 5 µL | nih.gov |
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. chromatographyonline.com In an MRM experiment, a specific precursor ion for an analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out most chemical noise, significantly enhancing the signal-to-noise ratio.
For MDMA analysis, the precursor ion is typically the protonated molecule [M+H]+. When using 3,4-MDMA-d3 as an internal standard, its precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of MDMA (or 5 units higher for a d5 variant). nih.govnih.gov The mass spectrometer can be programmed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard simultaneously. sciex.comnih.gov The ratio of the analyte's response to the internal standard's response is then used to calculate the concentration, correcting for any variability during sample processing and analysis. nih.gov
Table 2: MRM Transitions for MDMA and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference |
|---|---|---|---|---|
| MDMA | 194.2 | 163.0 | 15 eV | nih.gov |
| MDMA | 194.2 | 105.0 | 25 eV | nih.gov |
| MDMA-d5 | 199.0 | 165.0 | - | nih.gov |
| MDMA-d5 | 199.2 | 105.0 | 25 eV | nih.gov |
*Data for MDMA-d5 is shown as a proxy, demonstrating the principle of mass shift for deuterated standards. The precursor for MDMA-d3 would be ~m/z 197.
Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of polar and semi-polar compounds like MDMA. nih.gov Operating in the positive ionization mode, ESI generates protonated molecules [M+H]+ of the analytes with high efficiency and minimal in-source fragmentation. nih.gov For MDMA (C11H15NO2, molecular weight 193.2 g/mol ), the resulting precursor ion is observed at m/z 194.2. nih.gov For the internal standard 3,4-MDMA-d3, the ion would be at approximately m/z 197. This "soft" ionization technique is ideal for preserving the molecular ion for subsequent fragmentation in the MRM process.
Other direct analysis techniques, such as Desorption Electrospray Ionization (DESI), have also been explored. DESI allows for the rapid analysis of samples, like illicit tablets, with minimal to no sample preparation by directing a charged solvent spray onto the sample surface. nih.gov While primarily used for qualitative screening, this demonstrates the versatility of electrospray-based methods in analyzing such compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique in forensic toxicology for the confirmation and quantification of drugs of abuse. oup.comnih.gov The use of 3,4-MDMA-d3 as an internal standard is equally critical in GC-MS to ensure analytical reliability.
Unlike LC, GC requires analytes to be volatile and thermally stable. Primary and secondary amines like MDMA can exhibit poor chromatographic peak shape and may degrade at the high temperatures of the GC injector port. To overcome these issues, chemical derivatization is a necessary step in the sample preparation workflow. oup.comjcami.eu
Derivatization involves reacting the amine group with a reagent to form a more volatile, thermally stable, and less polar derivative. Acylating agents are commonly used for this purpose. oup.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently employed. oup.comjcami.eunih.gov The resulting fluorinated amide derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra. oup.com For example, derivatization with PFPA is a common strategy for the analysis of amphetamines in hair samples prior to GC-MS analysis. nih.govoup.com The use of 3,4-MDMA-d3 ensures that the internal standard undergoes the same derivatization reaction as the analyte, compensating for any variations in reaction efficiency.
Table 3: Common Derivatizing Agents for GC-MS Analysis of MDMA
| Derivatizing Agent | Abbreviation | Derivative Formed | Reference |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) amide | oup.comjcami.eu |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl amide | oup.comoup.com |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | oup.comnih.gov |
For quantitative analysis using a single-quadrupole GC-MS system, Selected Ion Monitoring (SIM) mode is used. oup.com Instead of scanning a full mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions for the analyte and internal standard. This dramatically increases the dwell time on the ions of interest, resulting in significantly improved sensitivity and selectivity compared to a full scan acquisition. oup.com
After derivatization, both MDMA and 3,4-MDMA-d3 produce characteristic fragment ions. The mass of the deuterated standard's fragments will be shifted by the number of deuterium (B1214612) atoms they contain. oup.com For instance, in the analysis of TFA-derivatized MDMA, a common quantitation ion is m/z 154. jcami.euoup.com The corresponding ion for the TFA-derivatized MDMA-d5 analog is m/z 158, clearly distinguishing it from the unlabeled analyte. jcami.euoup.com By monitoring a set of ions for both the target compound and its deuterated internal standard, accurate quantification can be achieved. oup.comoup.com
Table 4: Selected Ions (m/z) for GC-MS (SIM) Analysis of Derivatized MDMA and its Deuterated Analog
| Compound | Derivative | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Reference |
|---|---|---|---|---|
| MDMA | N-TFA | 154 | 162, 289 | jcami.euoup.com |
| MDMA-d5* | N-TFA | 158 | 164, 294 | jcami.euoup.com |
*Data for MDMA-d5 is shown as a proxy. Ions for MDMA-d3 would also be shifted relative to MDMA.
High-Performance Liquid Chromatography (HPLC) with Complementary Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of analytes like MDMA in complex biological samples, with 3,4-MDMA-d3 (hydrochloride) used as an internal standard to ensure accuracy. rero.chcore.ac.uk The principle involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is achieved based on the differential partitioning of the analyte and internal standard between the mobile and stationary phases. be.ch
In the context of MDMA analysis, reversed-phase HPLC is commonly employed. rero.chresearchgate.net The choice of column, such as a C18 or a phenyl column, and the composition of the mobile phase are optimized to achieve efficient separation from endogenous matrix components and other metabolites. researchgate.netnih.gov
Diode Array Detection (DAD) and Fluorescence Detection Approaches
Diode Array Detection (DAD) Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, is a powerful tool for HPLC analysis. It measures the absorbance of the eluent across a wide range of wavelengths simultaneously, providing a three-dimensional chromatogram (absorbance vs. time vs. wavelength). be.ch This capability is invaluable for peak purity assessment and compound identification by comparing the acquired UV-visible spectrum with that of a reference standard. For MDMA and its deuterated standard, the characteristic UV absorption maxima are around 236 nm and 288 nm. caymanchem.com
One validated HPLC-DAD method for the determination of MDMA and its primary metabolite, MDA, in plasma and urine utilized solid-phase extraction followed by separation on a reversed-phase column. rero.chresearchgate.net Detection was achieved by monitoring wavelengths between 195 and 300 nm, allowing for both quantification and spectral confirmation of the analytes. researchgate.net
Fluorescence Detection (FLD) Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be made so through derivatization. MDMA and its analogs possess native fluorescence, which can be exploited for their determination at low concentrations. nih.govojp.gov A typical method involves setting the detector to a specific excitation wavelength and measuring the emission at a longer wavelength. For MDMA, an excitation wavelength of 285 nm and an emission wavelength of 320 nm are commonly used. nih.gov
To further enhance sensitivity, derivatization with a fluorescent labeling agent can be performed. One such method for analyzing MDMA and MDA in blood involved derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), followed by HPLC-FLD. nih.gov This approach significantly lowered the limits of detection, making it suitable for samples with trace amounts of the analytes. nih.govnih.gov
| Parameter | HPLC-DAD Example be.ch | HPLC-FLD Example nih.gov | HPLC-FLD (with Derivatization) nih.gov |
| Column | Spherisorb 80-3 ODS-1 (125 x 4.0 mm) | Chromolith® C18 (100 × 4.6 mm) | ODS column |
| Mobile Phase | Gradient of ortho-phosphoric acid/hexylamine/water and acetonitrile | Isocratic; Acetonitrile:phosphate buffer (0.02 M, pH 3) (5:95 v/v) | Isocratic; 10 mM citric acid-20 mM Na₂HPO₄ (pH 4.0)-CH₃CN-CH₃OH (50:45:5, v/v/v) |
| Detection | UV at 198 nm | Excitation: 285 nm, Emission: 320 nm | Fluorescence (Ex/Em not specified in abstract, but DIB-Cl is the fluorophore) |
| Flow Rate | 1.5 ml/min | Not specified | Not specified |
| Temperature | 40 °C | 25°C | Room temperature |
Method Validation Parameters for Quantitative Bioanalysis (Research Context)
For a bioanalytical method to be considered reliable and fit for purpose in a research context, it must undergo a thorough validation process. researchgate.netjapsonline.com This ensures that the method is accurate, precise, and specific for the intended analysis. When using 3,4-MDMA-d3 as an internal standard, the validation assesses the performance of the entire analytical system for quantifying the target analyte (MDMA).
Specificity and Selectivity in Complex Biological Matrices
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. japsonline.com Selectivity is the ability to differentiate and quantify the analyte from other substances in the sample. researchgate.net In bioanalysis, this is typically demonstrated by analyzing multiple blank matrix samples (e.g., plasma, urine) from different sources to check for interferences at the retention time of the analyte and the internal standard. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like 3,4-MDMA-d3 is highly advantageous as it co-elutes with the analyte and experiences similar matrix effects, but is distinguishable by a mass spectrometer, providing high selectivity. nih.gov In HPLC-DAD or FLD, chromatographic separation is key to ensuring that no endogenous compounds co-elute and contribute to the detector signal. researchgate.net
Linearity of Calibration Curves and Working Range Establishment
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. frontiersin.org To establish linearity, calibration standards at several concentration levels are prepared by spiking blank biological matrix with known amounts of the analyte and a constant amount of the internal standard (3,4-MDMA-d3). analchemres.org The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration.
The relationship is typically evaluated using a linear regression model. frontiersin.org A coefficient of determination (R²) value greater than 0.99 is generally considered evidence of a good fit. nih.govanalchemres.org The working range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have acceptable linearity, accuracy, and precision. upf.edu
| Study Context | Matrix | Analyte(s) | Linear Range | Coefficient of Determination (R²) |
| GC-MS nih.gov | Sweat Patch | MDMA, MDA, HMMA, etc. | 2.5 – 10000 ng/patch | ≥ 0.990 |
| MALDI HRMS frontiersin.org | Methanol | MDMA | 1 - 500 ng/ml | 0.9913 |
| LC-MS/MS analchemres.org | Hair | MDMA | 0.50 - 8.00 ng/mg | > 0.99 |
| HPLC researchgate.net | Tablets | MDMA | 1.4 - 111 µg/mL | > 0.99 |
Accuracy and Precision Assessment (Intra- and Inter-assay)
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. nih.gov Accuracy is expressed as the percentage of the measured concentration relative to the nominal (true) concentration.
Precision is the measure of the agreement among a series of measurements. It is evaluated at two levels:
Intra-assay precision (or repeatability) assesses variability within the same analytical run.
Inter-assay precision (or intermediate precision) assesses variability across different analytical runs on different days. nih.gov
Precision is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, an accuracy of 85-115% (80-120% at the lower limit) and a precision (%RSD) of ≤15% (≤20% at the lower limit) are generally considered acceptable. japsonline.comnih.gov
| Study Context | Matrix | Analyte | Precision (%RSD) | Accuracy (% Difference or Range) |
| LC-APCI-MS/MS nih.gov | Meconium | MDMA & related | < 14.2% | 79 – 115% |
| GC-MS nih.gov | Sweat Patch | MDMA & related | Intra-assay: < 5.8%, Inter-assay: 1.3 – 7.4% | 95.4 – 110.8% |
| LC-MS/MS analchemres.org | Hair | MDMA | < 12.81% | 93.72% - 104.78% |
| HPLC-DAD researchgate.net | Oral Fluid | MDMA, MDA | Intra-day: 1.37 - 9.85%, Inter-day: 5.78 - 15.3% | 0.23 - 4.91% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govupf.edu The LOQ is often established as the lowest calibration standard. upf.edu These limits define the sensitivity of the method. For fluorescence-based methods, which are inherently sensitive, these limits can be very low, often in the nanogram or picogram per milliliter range. nih.govnih.gov
| Method | Matrix | Analyte(s) | LOD | LOQ |
| LC-MS/MS analchemres.org | Hair | MDMA | 0.11-0.87 ng/mg | 0.50 ng/mg |
| HPLC researchgate.net | Tablets | MDMA | 1 µg/mL | 3 µg/mL |
| HPLC-FLD nih.gov | Perfusion Medium | MDMA, MDA, HMA, HHMA | Not specified | 1 - 5 ng/mL |
| HPLC-FLD (with Derivatization) nih.gov | Blood | MDMA, MDA | 0.36-0.83 ng/mL | Not specified |
| GC-MS upf.edu | Plasma | Mephedrone | 1.1 ng/mL | 5 ng/mL |
Pharmacokinetic and Metabolic Research Applications in Pre Clinical Models
Elucidation of Biotransformation Pathways Using Deuterated Tracers
The incorporation of deuterium (B1214612) atoms at specific positions in the MDMA molecule, such as in the methylenedioxy group, creates a stable isotope tracer. This allows researchers to distinguish the compound and its metabolites from endogenous substances using mass spectrometry-based analytical techniques. This approach is instrumental in accurately mapping the complex metabolic pathways of MDMA.
Phase I metabolism of MDMA primarily involves enzymatic reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. The principal Phase I pathways include O-demethylenation and N-demethylation.
O-demethylenation: This is a major metabolic route for MDMA, leading to the formation of 3,4-dihydroxymethamphetamine (HHMA). nih.gov This reaction is primarily catalyzed by cytochrome P450 enzymes.
N-demethylation: This pathway results in the formation of 3,4-methylenedioxyamphetamine (MDA), which is also a pharmacologically active compound. nih.gov
The use of 3,4-MDMA-d3 allows for the precise tracking of these transformations. By analyzing biological samples (e.g., plasma, urine, tissue homogenates) from preclinical models administered with the deuterated compound, researchers can identify and quantify the resulting deuterated metabolites, HHMA-d3 and MDA-d3.
A proposed pathway for MDMA metabolism involves initial O-demethylenation to HHMA, which can then be O-methylated to 4-hydroxy-3-methoxymethamphetamine (HMMA). Both HHMA and HMMA can undergo further N-demethylation. Alternatively, MDMA can first be N-demethylated to MDA, which is then O-demethylenated. nih.gov
Following Phase I metabolism, the resulting metabolites, particularly the catecholic HHMA, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups of HHMA and HMMA.
Sulfation: This involves the addition of a sulfate (B86663) group, also to the hydroxyl moieties of the Phase I metabolites.
In human urine, MDMA is excreted as the unchanged drug as well as Phase I and II metabolites. nih.gov Studies have shown that a significant portion of the administered dose is recovered in the urine as conjugated metabolites of HHMA and HMMA. nih.gov The use of 3,4-MDMA-d3 in preclinical models would enable the specific detection and quantification of the deuterated glucuronide and sulfate conjugates, providing a clearer picture of the extent and preference of these conjugation pathways in different species.
The metabolism of MDMA is mediated by a variety of cytochrome P450 (CYP) isoenzymes. The specific enzymes involved can vary between species, which is a critical consideration in preclinical research. The primary isoenzyme responsible for the O-demethylenation of MDMA to HHMA is CYP2D6. nih.gov Other CYPs, including CYP3A4, CYP1A2, CYP2B6, and CYP2C19, are also involved in the metabolism of MDMA, particularly in its N-demethylation to MDA. researchgate.netnih.gov
In vitro studies using human liver microsomes and reconstituted microsomes expressing specific CYP alleles have demonstrated the significant role of CYP2D6 in MDMA metabolism. nih.gov For instance, variant alleles of CYP2D6 have been shown to significantly reduce the intrinsic clearance of MDMA. nih.gov The use of 3,4-MDMA-d3 in conjunction with specific CYP inhibitors or in knockout animal models can provide more definitive evidence of the role of each isoenzyme in the in vivo metabolism of MDMA.
MDMA is not only a substrate for CYP enzymes but can also act as an inhibitor. A notable characteristic of MDMA is its ability to cause mechanism-based inhibition of CYP2D6, where a metabolite forms a complex with the enzyme, rendering it inactive. researchgate.net This auto-inhibition can lead to non-linear pharmacokinetics, where an increase in dose results in a disproportionately larger increase in plasma concentrations. d-nb.info
Studies have also investigated the interaction of MDMA with other drugs through the inhibition of CYP enzymes like CYP3A4. documentsdelivered.com The use of 3,4-MDMA-d3 as a probe substrate in such studies can help to precisely quantify the extent of metabolic inhibition without interference from other compounds.
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies are essential to understand how a drug is handled by the body. The use of 3,4-MDMA-d3 (hydrochloride) in animal models allows for the accurate determination of key pharmacokinetic parameters.
ADME studies describe the course of a drug through the body. While specific ADME data for 3,4-MDMA-d3 is not publicly available, studies with non-deuterated MDMA in various animal models provide a framework for the expected findings.
Absorption: Following oral administration in rats and monkeys, MDMA is generally well-absorbed, although first-pass metabolism can be significant in some species like the baboon. researchgate.net
Distribution: MDMA is a lipophilic compound that readily crosses the blood-brain barrier. nih.gov
Metabolism: As detailed in the previous sections, MDMA is extensively metabolized in the liver.
Excretion: The metabolites of MDMA are primarily excreted in the urine. nih.gov
The following tables present representative pharmacokinetic data for non-deuterated MDMA in rats and squirrel monkeys. These tables serve as an example of the types of data that would be generated in preclinical studies using 3,4-MDMA-d3 to provide a more precise and detailed pharmacokinetic profile.
Table 1: Illustrative Pharmacokinetic Parameters of MDMA in Rats Following a Single Oral Dose (20 mg/kg) (Note: This data is for non-deuterated MDMA and is intended for illustrative purposes.) nih.gov
| Parameter | Value (Mean ± S.E.M.) |
| Cmax (ng/mL) | 560 ± 70 |
| Tmax (h) | 1.5 ± 0.3 |
| AUC (ng·h/mL) | 2400 ± 300 |
| T½ (h) | 2.0 ± 0.2 |
Table 2: Illustrative Pharmacokinetic Parameters of MDMA in Squirrel Monkeys Following a Single Oral Dose (Note: This data is for non-deuterated MDMA and is intended for illustrative purposes.) d-nb.info
| Parameter | Value (Mean ± S.D.) |
| Cmax (ng/mL) | 1.6 mg/kg dose: ~150 |
| Tmax (h) | ~2 |
| AUC (ng·h/mL) | Data not specified |
| T½ (h) | 2-3 |
The use of 3,4-MDMA-d3 as an internal standard in such studies would also improve the accuracy and precision of the quantification of non-deuterated MDMA and its metabolites.
Comparative Pharmacokinetics Across Different Animal Species (e.g., rodents, non-human primates)
While direct comparative pharmacokinetic data for 3,4-MDMA-d3 across different animal species are not extensively published, the well-documented pharmacokinetics of the non-deuterated parent compound, MDMA, provide a basis for understanding how a deuterated analog might behave. Studies comparing MDMA in rodents and non-human primates reveal significant interspecies differences in metabolism and disposition. nih.gov For instance, the elimination half-life of MDMA is considerably shorter in rats (around 1 hour) compared to squirrel monkeys (2-3 hours) and humans (6-9 hours). nih.govelsevier.com
Rodents tend to metabolize a larger portion of MDMA to its N-demethylated metabolite, 3,4-methylenedioxyamphetamine (MDA), whereas primates favor ring demethylenation. nih.gov The introduction of deuterium at the methylenedioxy ring, as in some deuterated MDMA analogs, is intended to slow the O-demethylenation process due to the kinetic isotope effect. nih.gov Therefore, in a comparative study, one would hypothesize that the pharmacokinetic profile of a deuterated MDMA, such as 3,4-MDMA-d3, would show a more pronounced shift in species that primarily rely on this metabolic pathway.
Table 1: Illustrative Pharmacokinetic Parameters of MDMA in Different Preclinical Models
| Species | Elimination Half-life (t½) of MDMA | Primary Metabolic Pathway |
| Rat | ~1 hour | N-demethylation |
| Squirrel Monkey | 2-3 hours | Ring demethylenation |
This table represents generalized data for non-deuterated MDMA to provide context for potential comparative studies with 3,4-MDMA-d3.
Modeling of Non-linear Pharmacokinetics in Animal Systems
MDMA exhibits non-linear pharmacokinetics in both animal models and humans, meaning that a proportional increase in dose leads to a disproportionately larger increase in plasma concentrations. researchgate.net This phenomenon is attributed to the auto-inhibition of its own metabolism, particularly the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.net
The use of 3,4-MDMA-d3 could be instrumental in developing more refined non-linear pharmacokinetic models. By co-administering deuterated and non-deuterated MDMA and analyzing the respective concentration-time profiles, researchers could more accurately model the kinetics of metabolic inhibition. The deuterated compound would act as a tracer, allowing for the differentiation between the administered drug and its metabolites, and providing clearer insights into the saturation of specific metabolic pathways. While this application is theoretically sound, specific studies employing 3,4-MDMA-d3 for this purpose are not readily found in published literature.
Application in In Vitro Metabolic Stability Assays (e.g., liver microsomes, hepatocytes)
In vitro metabolic stability assays using liver microsomes or hepatocytes are standard preclinical tools to predict the metabolic clearance of a drug. These assays typically involve incubating the compound with the biological matrix and measuring its disappearance over time. 3,4-MDMA-d3 is frequently used in this context as an internal standard for the accurate quantification of non-deuterated MDMA and its metabolites by liquid chromatography-mass spectrometry (LC-MS). unil.chresearchgate.net
Beyond its role as an internal standard, 3,4-MDMA-d3 could be used as a test compound to investigate the impact of deuteration on metabolic stability. A patent for deuterated empathogens suggests that such compounds may have enhanced metabolic stability, which could prolong their duration of action and reduce the formation of potentially toxic metabolites. google.com An in vitro study comparing the metabolic stability of MDMA and 3,4-MDMA-d3 in human liver microsomes could directly test this hypothesis. google.com The expected outcome would be a longer half-life and lower intrinsic clearance for the deuterated compound. google.com
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| MDMA | Expected to be shorter | Expected to be higher |
| 3,4-MDMA-d3 | Expected to be longer | Expected to be lower |
This table is illustrative and based on the theoretical advantages of deuteration described in patent literature. google.com
Investigation of Kinetic Isotope Effects (KIEs) in Biotransformation Processes
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of that metabolic reaction. researchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.
Interestingly, some studies have observed a "reverse isotope effect" with deuterated methylenedioxy compounds, where the deuterated analog is metabolized faster than its protium (B1232500) counterpart. annualreviews.org This has been attributed to a radical-based pathway catalyzed by certain CYP enzymes. annualreviews.org Investigating the biotransformation of 3,4-MDMA-d3 in various in vitro systems could elucidate the specific KIEs at play and provide valuable insights into the mechanisms of MDMA metabolism.
Neurochemical and Pharmacological Mechanistic Studies in in Vitro and Animal Models
Investigation of Monoamine Transporter Interactions
The primary mechanism of action for MDMA, and by extension 3,4-MDMA-d3, involves its interaction with monoamine transporters. nih.gov These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. MDMA acts as both an inhibitor of reuptake and a potent releasing agent at these sites. nih.govnih.gov It functions as a substrate for the transporters, leading to a reversal of their normal function and resulting in a non-exocytotic efflux of monoamines. nih.govfrontiersin.org
Serotonin (B10506) Transporter (SERT) Binding, Uptake Inhibition, and Release Studies
MDMA exhibits a high affinity for the serotonin transporter (SERT). nih.gov It acts as a competitive inhibitor of serotonin reuptake and also induces transporter-mediated serotonin release. nih.govbiorxiv.org This dual action leads to a significant and rapid increase in extracellular serotonin levels, which is considered a primary contributor to its characteristic effects. nih.govnih.gov Studies using human platelets, which are a peripheral model for central serotonergic neurons, have shown that MDMA binds to SERT and can modulate its function. frontiersin.org The interaction is complex, involving binding to the central substrate site (S1) and potentially an allosteric site (S2) on the transporter. nih.gov
In a comparative study, a brominated analog of MDMA, 2-Br-4,5-MDMA, was found to have a significantly higher affinity for SERT than MDMA itself. frontiersin.org
Table 1: Comparative SERT Binding Affinities
| Compound | Ki (nM) in Human Platelets |
|---|---|
| MDMA | 9880 ± 1231 |
| 2-Br-4,5-MDMA | 1060 ± 50.2 |
Data sourced from competition binding experiments against citalopram. frontiersin.org
Dopamine (B1211576) Transporter (DAT) Modulation and Release Mechanisms
MDMA also interacts with the dopamine transporter (DAT), though generally with lower potency compared to SERT. nih.gov It inhibits dopamine reuptake and promotes its release, contributing to increased dopaminergic neurotransmission. biorxiv.orgmdpi.com While the serotonergic effects are often considered primary, the dopaminergic actions are crucial for some of the psychostimulant properties of the compound. frontiersin.org In vivo microdialysis studies have confirmed that MDMA administration leads to temporal changes in extracellular dopamine concentrations. annualreviews.org
Norepinephrine Transporter (NET) Activity Profiling
Table 2: Monoamine Transporter Inhibition and Release Potency for (±)-MDMA
| Transporter | Uptake Inhibition IC50 (nM) | Neurotransmitter Release EC50 (nM) |
|---|---|---|
| hSERT | 390 - 1,100 | 56.6 ± 2.1 |
| hDAT | 910 - 2,500 | 376 ± 16 |
| hNET | 610 - 1,300 | 77.4 ± 3.4 |
IC50 values represent the concentration required to inhibit 50% of monoamine uptake. EC50 values represent the concentration for 50% maximal monoamine release. Data compiled from multiple in vitro studies on human (h) transporters. nih.gov
Cellular Mechanisms of Carrier-Mediated Neurotransmitter Efflux
MDMA induces neurotransmitter efflux through a process known as transporter-mediated release. Unlike simple reuptake blockers, MDMA is transported into the presynaptic neuron by the monoamine transporters. nih.gov Once inside, it disrupts the vesicular storage of monoamines, leading to an increase in their cytosolic concentration. This action, combined with MDMA's interaction with the transporter protein itself, causes the transporter to reverse its direction of flow, expelling monoamines from the neuron into the synaptic cleft. nih.gov This carrier-mediated efflux is a hallmark of MDMA's mechanism and is distinct from exocytosis. biorxiv.org
Receptor Binding Assays and Receptor Affinity Profiling
Beyond its primary targets, the monoamine transporters, MDMA also demonstrates direct, albeit generally weaker, interactions with a variety of neurotransmitter receptors. nih.govacs.org
In Vitro Characterization of G Protein-Coupled Receptor (GPCR) and Ion Channel Interactions
Of particular note is the interaction with serotonin 5-HT2 receptors. MDMA binds to 5-HT2A and 5-HT2B receptors. biorxiv.orgacs.org The affinity for the 5-HT2B receptor is sub-micromolar, and agonism at this receptor is believed to contribute to some of MDMA's 5-HT releasing effects. acs.org However, functional assays in some cell lines have failed to show a response at the 5-HT2B receptor. acs.org It is also established that MDMA binds directly to 5-HT2A receptors, which may mediate some of its perceptual effects. acs.org
Table 3: Receptor Binding Affinity Profile for (±)-MDMA
| Receptor | Ki (nM) |
|---|---|
| 5-HT1A | 6,850 |
| 5-HT2A | >10,000 |
| 5-HT2B | 500 |
| α1-Adrenergic | 8,320 |
| α2-Adrenergic | 4,490 |
| H1 (Histamine) | 4,810 |
| M1 (Muscarinic) | >10,000 |
Ki values represent the inhibitory constant, indicating binding affinity. A lower Ki value signifies higher affinity. Data compiled from in vitro radioligand binding assays. nih.govacs.org
Elucidation of Intracellular Signaling Pathways Modulated by 3,4-MDMA-d3 as a Probe
The psychoactive effects of MDMA are primarily initiated by its interaction with cell surface transporters and receptors, which in turn triggers a cascade of intracellular signaling events. drugfreect.orgnih.gov Understanding these pathways is crucial for a complete picture of MDMA's mechanism of action. While research specifically employing 3,4-MDMA-d3 to probe these pathways is not extensively documented in publicly available literature, the rationale for its use is based on the principles of deuteration. researchgate.net
The metabolic stability of a deuterated compound can be advantageous in studies of intracellular signaling. biorxiv.org By slowing down the metabolic breakdown of the parent compound, 3,4-MDMA-d3 would, in theory, provide a more sustained and direct action on its targets, allowing for a clearer delineation of the signaling cascades it initiates without the confounding effects of its metabolites. MDMA is known to interact with various serotonin receptors, including 5-HT2A, which are G-protein coupled receptors that activate intracellular effectors like phospholipase C, leading to the generation of second messengers such as inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov
The use of 3,4-MDMA-d3 as a probe could help to isolate the effects of the parent molecule on these pathways. For instance, in cell culture models expressing specific serotonin receptor subtypes, applying 3,4-MDMA-d3 could allow for a more precise measurement of downstream signaling events like calcium mobilization or protein kinase C (PKC) activation. The reduced rate of metabolism would minimize the contribution of metabolites, which may have their own distinct signaling properties.
| Signaling Pathway Component | Potential Effect of MDMA | Theoretical Advantage of using 3,4-MDMA-d3 as a Probe |
| 5-HT₂A Receptor Activation | Agonism/Partial Agonism | More sustained receptor activation due to slower metabolism of the parent compound. |
| G-Protein Coupling | Activation of Gq/11 proteins | Clearer measurement of G-protein activation without interference from active metabolites. |
| Second Messenger Production | Increased IP₃ and DAG | More precise quantification of the direct effects of MDMA on second messenger systems. |
| Protein Kinase Activation | Activation of PKC and other kinases | Better isolation of the specific kinase pathways activated by the parent molecule. |
Assessment of Neurotransmitter Levels and Dynamics in Pre-clinical Brain Regions
A hallmark of MDMA's acute neurochemical effect is a profound increase in the extracellular levels of several monoamine neurotransmitters, most notably serotonin, dopamine, and norepinephrine. drugfreect.orgnih.gov These effects are thought to underpin its subjective effects. The following sections explore how 3,4-MDMA-d3 could be applied in preclinical techniques to study these neurochemical dynamics.
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govnih.gov This method involves implanting a small, semi-permeable probe into a brain area of interest. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry. researchgate.net
Numerous microdialysis studies have characterized the effects of MDMA on extracellular monoamine levels. wgtn.ac.nznih.gov These studies consistently show a rapid and substantial increase in serotonin and, to a lesser extent, dopamine in brain regions such as the prefrontal cortex, striatum, and nucleus accumbens following MDMA administration. nih.gov
Below is an illustrative table of expected findings from a microdialysis study comparing MDMA and 3,4-MDMA-d3, based on the known effects of MDMA and the theoretical properties of the deuterated compound.
| Brain Region | Neurotransmitter | Expected Peak Effect of MDMA (% of Baseline) | Hypothesized Peak Effect of 3,4-MDMA-d3 (% of Baseline) | Hypothesized Duration of Effect of 3,4-MDMA-d3 |
| Prefrontal Cortex | Serotonin | 800 - 1500% | 800 - 1500% | Potentially Prolonged |
| Prefrontal Cortex | Dopamine | 200 - 400% | 200 - 400% | Potentially Prolonged |
| Striatum | Serotonin | 500 - 1000% | 500 - 1000% | Potentially Prolonged |
| Striatum | Dopamine | 300 - 600% | 300 - 600% | Potentially Prolonged |
Synaptosomes are isolated, sealed nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and release. They provide a valuable in vitro model for studying the direct effects of drugs on presynaptic mechanisms. nih.gov Studies using synaptosomes have been instrumental in demonstrating that MDMA interacts with monoamine transporters (SERT for serotonin, DAT for dopamine, and NET for norepinephrine) to induce reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synapse, while also inhibiting their reuptake. nih.gov
Research has shown that MDMA has a higher affinity for SERT than for DAT and NET. nih.gov In synaptosomal preparations, MDMA dose-dependently inhibits the uptake of serotonin and dopamine and stimulates their release. nih.gov These actions are central to its neurochemical effects.
The application of 3,4-MDMA-d3 in synaptosomal studies would be a logical extension of this research. As in other experimental paradigms, the key advantage of the deuterated form would be its metabolic stability. In synaptosomal preparations, which may contain some metabolic enzymes, using 3,4-MDMA-d3 would ensure that the observed effects on neurotransmitter release and reuptake are attributable to the parent compound and not its metabolites. This would allow for a more precise determination of the potency and efficacy of MDMA itself at the monoamine transporters.
A hypothetical comparison of the effects of MDMA and 3,4-MDMA-d3 in a synaptosomal uptake assay is presented below.
| Parameter | Serotonin (5-HT) Uptake | Dopamine (DA) Uptake |
| MDMA IC₅₀ | ~0.5 - 2.0 µM | ~5 - 10 µM |
| Hypothesized 3,4-MDMA-d3 IC₅₀ | Similar to MDMA | Similar to MDMA |
| Rationale for using 3,4-MDMA-d3 | To confirm that the parent molecule is responsible for the observed inhibition, independent of potential metabolic conversion within the synaptosomal preparation. | To confirm the direct action of the parent molecule on the dopamine transporter. |
Application of Deuterated Analogs in Advanced Imaging Techniques (e.g., Autoradiography for receptor mapping)
Advanced imaging techniques are indispensable for visualizing and quantifying neurochemical components in the brain. Autoradiography, for instance, is an ex vivo technique used to map the distribution and density of receptors or transporters in brain tissue slices using radiolabeled ligands. This method has been employed to study the long-term effects of MDMA on the serotonin system, often revealing a downregulation or loss of serotonin transporters in various brain regions following repeated exposure. mdpi.com
In a typical autoradiography experiment to assess the effects of MDMA, brain slices from control and MDMA-treated animals are incubated with a specific radioligand that binds to the target of interest (e.g., a radiolabeled ligand for the serotonin transporter). The density of the bound radioligand, and thus the density of the transporter, is then visualized and quantified using a phosphor imaging system.
While 3,4-MDMA-d3 itself is not radiolabeled and therefore not directly used as the imaging agent in autoradiography, its utility in this context would be as the pharmacological tool administered to the animals to induce changes in the neurochemical landscape that are then measured by autoradiography. The slower metabolism of 3,4-MDMA-d3 could potentially lead to a more sustained exposure of the brain to the active compound, which might influence the magnitude or time course of neuroadaptive changes, such as receptor or transporter downregulation.
Furthermore, in other advanced imaging modalities like Positron Emission Tomography (PET), which can be used in living subjects, deuteration of the radioligand itself is a strategy employed to improve its metabolic stability and imaging properties. utupub.fi Although no specific studies report the use of a radiolabeled version of 3,4-MDMA-d3 for autoradiography or PET, the principles underscore the value of isotopic modification in developing more stable and reliable probes for brain imaging.
Forensic and Analytical Toxicological Research Applications
Development of Robust Methods for Forensic Drug Analysis
The emergence of novel psychoactive substances (NPS) and the chemical complexity of seized drug samples necessitate continuous innovation in analytical methods. nih.govnih.gov 3,4-MDMA-d3 (hydrochloride) is a key component in creating robust and reliable analytical techniques capable of meeting the challenges posed by modern drug markets.
The detection and quantification of 3,4-MDMA in various biological matrices is a common requirement in forensic toxicology, from workplace drug testing to postmortem investigations. ascls.orgresearchgate.net Given the low concentrations often present in these samples, highly sensitive methods are essential. The use of a deuterated internal standard like 3,4-MDMA-d3 or its d5 variant is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and analytical instrumentation. oup.comunodc.org
Stable isotope-labeled internal standards, such as 3,4-MDMA-d3, are added to biological samples before extraction and analysis. oup.com Because they have nearly identical chemical and physical properties to the target analyte (3,4-MDMA), they experience similar losses during extraction and similar ionization efficiency during mass spectrometry analysis. oup.comunodc.org This allows for precise and accurate quantification even with complex matrices like blood, urine, or hair. oup.comresearchgate.netnih.gov
Methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. oup.comresearchgate.net For example, a validated LC-MS/MS method for analyzing drugs of abuse in dried blood spots (DBS) utilized deuterated standards to achieve accurate quantification. csic.es Similarly, methods have been developed for serum, plasma, oral fluid, and sweat, all relying on deuterated analogs for reliable results. oup.comresearchgate.netnih.gov In postmortem analysis, where sample quality can be variable, these internal standards are particularly vital for obtaining dependable toxicological data. unb.br
Table 1: Quantification of MDMA in Biological Samples using Deuterated Internal Standards
| Biological Matrix | Analytical Method | Deuterated Standard Used | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|
| Plasma / Oral Fluid | LC-MS-MS | MDMA-d5 | LOD: < 2 µg/L | oup.com |
| Serum | GC-MS | MDMA-d5 | LLOQ: 25 ng/mL | researchgate.net |
| Urine / Blood | UHPLC-MS/MS | Deuterated internal standards | LOQ: 0.4 to 16 ng/mL | unb.br |
| Plasma | HPLC-DAD / GC-MS | Methamphetamine (as IS) | Peak plasma level measured: 331 ng/mL | rero.chnih.gov |
| Dried Blood Spot | Online LC-MS/MS | Deuterated standards | Quantified at cut-off level | csic.es |
| Sweat | GC-MS | MDMA-d5 | 2.5 ng/patch | nih.gov |
A significant challenge in forensic drug analysis is the differentiation of a target compound from its isomers. nih.gov 3,4-MDMA has numerous regioisomers (e.g., 2,3-MDMA) and isobaric analogs (compounds with the same nominal mass but different elemental composition) that can produce nearly identical mass spectra under standard electron impact ionization. ojp.govscispace.com This similarity creates a high risk of misidentification in forensic laboratories. nih.govoup.com
For instance, 3,4-MDMA and its ten regioisomers all have a molecular weight of 193 and produce a characteristic base peak at m/z 58, making them difficult to distinguish by mass spectrometry alone. ojp.govscispace.com Consequently, analytical specificity relies heavily on chromatographic separation. scispace.com Research has focused on developing methods using gas chromatography (GC) and liquid chromatography (LC) to separate these isomers before detection. scispace.comoup.com Derivatization of the compounds, for example with heptafluorobutyric anhydride (B1165640) (HFBA), can also aid in their chromatographic separation and produce unique mass spectral fragments. oup.com
Advanced techniques such as gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) and infrared ion spectroscopy (IRIS) have shown promise as powerful tools for isomer differentiation. nih.govnih.gov GC-VUV provides reproducible and distinct spectra for aromatic ring-isomers where mass spectrometry may fail. nih.gov The availability of pure certified reference materials for each isomer, including 3,4-MDMA and its deuterated form, is essential for developing and validating these separative techniques. ojp.gov
Table 2: Analytical Differentiation of 3,4-MDMA and its Regioisomers
| Analytical Technique | Principle of Differentiation | Key Findings | Reference |
|---|---|---|---|
| GC-MS | Chromatographic separation of derivatized or underivatized compounds. | Derivatized 2,3-MDMA is easily separated from 3,4-MDMA under common GC conditions. oup.com Mass spectra are often very similar, requiring chromatographic resolution. ojp.govscispace.com | scispace.comoup.com |
| GC-VUV | Differences in vacuum ultraviolet absorption spectra, which are specific to ring-position. | VUV spectra are highly reproducible and can distinguish isomers where MS spectra are ambiguous. nih.gov | nih.gov |
| Infrared Ion Spectroscopy (IRIS) | Unique infrared absorption bands based on molecular structure. | IRIS can distinguish closely related isomers like 2,3-MDMA and 3,4-MDMA based on their distinct IR spectra. nih.gov | nih.gov |
| GC-IRD | Vapor phase infrared spectrometry following GC separation. | Provides confirmation of the nature and position of aromatic ring substituents. ojp.gov | ojp.gov |
Confirmatory assays are required to provide unequivocal identification of a substance, a standard practice in forensic science. nauss.edu.sa For 3,4-MDMA, these assays are typically performed using GC-MS or LC-MS/MS. unodc.orgresearchgate.net The use of a stable isotope-labeled internal standard, such as 3,4-MDMA-d3 (hydrochloride), is a cornerstone of these confirmatory methods. caymanchem.combertin-bioreagent.comcerilliant.combertin-bioreagent.com
The validation process for a forensic method includes establishing parameters such as linearity, precision, accuracy, and limits of detection and quantification. researchgate.net An internal standard is critical for assessing these parameters accurately. In quantitative analysis, a calibration curve is generated by plotting the response ratio of the analyte to the internal standard against the analyte's concentration. rsc.org This procedure corrects for variations in extraction efficiency and instrument response, ensuring the results are reliable and legally defensible. oup.com The use of deuterated standards is recommended by forensic guidelines to control for crucial steps in the analytical process. unodc.org
Quality Assurance and Reference Material Applications in Forensic Science
Quality assurance (QA) is a fundamental component of forensic science, ensuring that analytical results are accurate, reliable, and reproducible. nauss.edu.sa 3,4-MDMA-d3 (hydrochloride), as a Certified Reference Material (CRM), plays a pivotal role in the QA programs of forensic laboratories. sigmaaldrich.comsapphirebioscience.com
The constant emergence of new psychoactive substances (NPS), many of which are isomers or analogs of controlled drugs like MDMA, presents a significant challenge to forensic laboratories. lgcstandards.com To ensure public safety and support legal proceedings, laboratories must quickly develop and validate analytical methods to detect these new compounds. nih.gov
Certified Reference Materials, including stable-labeled internal standards like 3,4-MDMA-d3, are essential for this process. sigmaaldrich.comclpmag.com They serve as a benchmark of purity and concentration, allowing laboratories to develop new protocols with confidence. sigmaaldrich.com When a new cathinone (B1664624) or phenethylamine (B48288) analog appears, existing methods validated with standards like 3,4-MDMA-d3 can often be adapted, saving valuable time. The structural similarity allows toxicologists to predict chromatographic behavior and mass spectral fragmentation, which can then be confirmed using a CRM of the new substance once it becomes available.
To ensure uniformity and high standards across different forensic laboratories, interlaboratory comparison studies, also known as proficiency tests, are regularly conducted. industry.gov.auindustry.gov.au In these tests, participating laboratories receive identical samples and are required to identify and quantify the substances present. industry.gov.au
The results of these studies demonstrate the importance of standardized methods and high-quality reference materials. nih.govindustry.gov.au While qualitative performance is often high, quantitative results can show significant variability between laboratories. nih.gov The use of CRMs, such as 3,4-MDMA-d3 (hydrochloride), is critical for standardization. sigmaaldrich.comcerilliant.com By calibrating their instruments and validating their methods against a common, certified standard, laboratories can reduce inter-laboratory variability and ensure that their quantitative results are accurate and comparable to those of their peers. industry.gov.au This standardization is vital for the credibility of forensic drug testing worldwide.
Future Directions and Emerging Research Avenues
Integration of Deuterated Analogs in Advanced Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The incorporation of stable isotopes into molecules offers a powerful tool for tracking substances through complex biological systems without altering their fundamental biochemical properties. moravek.com The integration of deuterated analogs like 3,4-MDMA-d3 into multi-omics workflows—particularly metabolomics and proteomics—is a key emerging field. In these studies, the deuterated compound serves as a precise tracer, enabling researchers to follow the metabolic fate of the parent drug and its derivatives with high accuracy. moravek.comsymeres.com
In metabolomics, using 3,4-MDMA-d3 allows for the unambiguous identification and quantification of metabolites against a complex background of endogenous molecules. moravek.com This is crucial for understanding the full metabolic network affected by MDMA. For instance, untargeted metabolomics studies on MDMA have revealed significant alterations in steroid and inflammation pathways, including changes in cortisol and calcitriol levels. scispace.comnih.gov By spiking samples with 3,4-MDMA-d3, researchers can more accurately quantify these systemic changes and trace the formation of specific drug-related metabolites.
In proteomics, stable isotope labeling enables quantitative analysis of protein expression, modifications, and interactions. moravek.com While techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the use of a deuterated drug can help pinpoint which protein expression changes are a direct consequence of the drug's presence or its metabolic products. This approach can help elucidate the molecular mechanisms of action by linking the drug's metabolic pathway to changes in protein networks. researchgate.net Multi-omics approaches that integrate data across different layers have the potential to uncover novel biomarkers for diagnosis, prognosis, and therapeutic monitoring. mdpi.comnih.gov
Table 1: Application of 3,4-MDMA-d3 in a Multi-Omics Workflow
| Omics Layer | Role of 3,4-MDMA-d3 (hydrochloride) | Type of Data Generated | Potential Insights |
|---|---|---|---|
| Metabolomics | Internal standard and tracer for metabolic pathways | Accurate quantification of MDMA metabolites; Flux analysis of related endogenous pathways (e.g., steroidogenesis) | Identification of novel or previously unquantified metabolic pathways; Understanding of drug-induced metabolic shifts |
| Proteomics | Probe to correlate protein expression changes with drug metabolism | Quantitative data on proteins whose expression levels change in response to drug exposure | Elucidation of protein targets and off-target effects; Understanding downstream signaling cascades |
| Integrative Analysis | Linking specific metabolic events to changes in the proteome | Correlated datasets showing which metabolites influence specific protein expression patterns | Comprehensive understanding of the drug's mechanism of action and systemic effects nih.gov |
Development of Novel Analytical Platforms for High-Throughput Screening of Labeled Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds. wikipedia.org The integration of stable isotope-labeled compounds into HTS workflows necessitates the development of more sophisticated and automated analytical platforms. bmglabtech.com Traditional HTS often relies on indirect measurements like fluorescence or luminescence. technologynetworks.com However, the use of deuterated compounds allows for direct measurement using mass spectrometry (MS), which offers greater specificity and sensitivity. symeres.com
Future platforms will likely combine miniaturized technologies, such as microfluidics, with advanced robotics and sensitive detectors to accelerate the screening process. wikipedia.orgmdpi.com Microfluidic "lab-on-a-chip" systems can perform thousands of parallel reactions using minute quantities of reagents, making the screening of large libraries of labeled compounds more cost-effective. mdpi.com
Emerging HTS technologies that can be adapted for labeled compounds include:
Automated MS-based screening: Directly coupling liquid handling robots with mass spectrometers can enable the rapid quantification of a labeled compound and its metabolites from thousands of samples. chemcopilot.com
Advanced Imaging Techniques: Multi-imaging and labeling techniques can provide insights into morphological changes and allow for the simultaneous study of multiple properties in individual cells exposed to a deuterated compound. azolifesciences.com
Fiber-Optic Array Scanning Technology (FAST): This platform allows for the screening of massive bead-based libraries at a rate of millions of compounds per minute, offering a significant leap in throughput that could be harnessed for screening labeled molecules against biological targets. nih.govacs.org
Table 2: Comparison of HTS Platforms for Labeled Compounds
| Platform Technology | Principle of Operation | Advantage for Labeled Compounds | Throughput Capacity |
|---|---|---|---|
| Automated MS | Robotic sample preparation and injection into a mass spectrometer for direct detection. chemcopilot.com | High specificity and direct quantification of isotopologues. | ~10,000 samples/day chemcopilot.com |
| Microfluidics | Manipulation of small fluid volumes in micro-fabricated channels for parallel reactions. mdpi.com | Reduced reagent consumption and integration of multiple analytical steps. | High; varies with chip design. |
| FAST System | Scanning of bead-based chemical libraries using fiber optics. acs.org | Mega-throughput screening of massive compound libraries. nih.gov | Up to 5 million compounds/minute acs.org |
Advanced Computational Modeling and In Silico Approaches for Predicting Deuterated Compound Behavior
Computational modeling and in silico methods are becoming indispensable tools in drug development, allowing researchers to predict a compound's properties before it is synthesized. nih.gov For deuterated compounds like 3,4-MDMA-d3, these approaches can predict the magnitude of the kinetic isotope effect (KIE) and its impact on metabolic pathways. The KIE occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it harder to break. researchgate.net If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond can significantly slow down the metabolism of the drug. researchgate.net
Advanced in silico approaches for deuterated compounds include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These models can calculate the activation energies for C-H versus C-D bond cleavage by specific enzymes, such as cytochrome P450s, providing a theoretical prediction of the KIE.
Molecular Docking and Dynamics: These simulations can model how a deuterated compound fits into the active site of a metabolic enzyme. This can help predict whether deuteration will alter the binding affinity or lead to "metabolic switching," where the enzyme metabolizes a different part of the molecule. nih.gov
Hydrogen-Deuterium Exchange (HDX) Guided Modeling: HDX coupled with mass spectrometry is a powerful technique for studying protein dynamics. acs.org Data from HDX experiments can be used as constraints to guide computational docking simulations, resulting in more accurate models of how a deuterated ligand interacts with its protein target. strath.ac.uknih.gov
These computational tools can accelerate the design of new deuterated drugs by prioritizing which positions on a molecule should be deuterated to achieve the desired pharmacokinetic profile. aip.orgnih.gov
Table 3: In Silico Approaches for Deuterated Compound Analysis
| Computational Method | Application to Deuterated Compounds | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculates bond energies and reaction activation energies. | Magnitude of the primary kinetic isotope effect (KIE). |
| Molecular Docking | Simulates the binding of the deuterated ligand to a protein target. nih.gov | Binding affinity, orientation in the active site, and potential for metabolic switching. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of the protein-ligand complex over time. | Stability of the binding pose and conformational changes. nih.gov |
| HDX-Guided Modeling | Uses experimental data on deuterium (B1214612) exchange to refine structural models. acs.org | High-accuracy models of protein-ligand interactions and allosteric effects. acs.org |
Expanding the Utility of Stable Isotope Labeled Compounds for Deeper Mechanistic Insights in Neuropharmacology and Drug Metabolism
The primary application of deuteration in drug development has been to favorably alter pharmacokinetics by reducing metabolic clearance. wikipedia.org However, the utility of stable isotope-labeled compounds like 3,4-MDMA-d3 extends to providing profound mechanistic insights into drug action and metabolism. scispace.com Because deuteration typically does not change a molecule's shape or biological activity, these compounds act as ideal probes to study complex systems. moravek.com
In neuropharmacology, 3,4-MDMA-d3 can be used in preclinical models to trace the precise uptake, distribution, and binding of MDMA in different brain regions. By using advanced analytical techniques, researchers can differentiate the labeled drug from endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576), allowing for a clearer picture of how MDMA interacts with monoamine transporters and receptors. isotope.com
In drug metabolism and pharmacokinetic (DMPK) studies, deuterated analogs are invaluable. symeres.com They can be administered alongside the non-labeled drug in a "cocktail," and the ratio of labeled to unlabeled metabolites can provide definitive information about metabolic pathways and rates. scispace.com This approach can:
Elucidate Complex Metabolic Pathways: Help identify and confirm the structure of all metabolites, including transient or low-abundance ones.
Investigate Drug-Drug Interactions: Labeled compounds can be used to study how one drug affects the metabolism of another without analytical interference.
Ultimately, the use of stable isotope-labeled compounds provides a level of analytical precision that enables a deeper and more reliable understanding of a drug's journey through and effect on a biological system. scispace.commetsol.com
Table 4: Mechanistic Applications of Stable Isotope Labeling
| Area of Research | Application of Labeled Compound (e.g., 3,4-MDMA-d3) | Mechanistic Insight Gained |
|---|---|---|
| Neuropharmacology | Tracer for brain uptake, distribution, and receptor binding studies. | Precise localization of drug action; quantification of neurotransmitter displacement. |
| Drug Metabolism | Used as a probe to identify metabolites and study enzymatic reaction kinetics. symeres.com | Definitive pathway elucidation; identification of bioactivation pathways. |
| Pharmacokinetics (PK) | Co-administration with non-labeled drug to determine metabolic fate. researchgate.net | Accurate measurement of bioavailability, clearance rates, and half-life. |
| Toxicology | Helps to identify and quantify reactive or toxic metabolites. scispace.com | Understanding mechanisms of toxicity and reducing the formation of harmful metabolites. |
Q & A
Basic Research Questions
Q. How is 3,4-MDMA-d3 (hydrochloride) synthesized and characterized for research use?
- Methodological Answer : The synthesis involves deuterium substitution at specific positions (e.g., methyl groups) using sodium cyanoborohydride-mediated reductive amination with deuterated precursors. Purification is achieved via column chromatography, and characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic purity and structural integrity . For example, deuterium incorporation can be validated using -NMR to assess the absence of proton signals in deuterated positions .
Q. What analytical techniques are recommended for quantifying 3,4-MDMA-d3 and its metabolites in biological matrices?
- Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS) are widely used. Plasma and urine samples require solid-phase extraction (SPE) for cleanup, followed by derivatization (e.g., with heptafluorobutyric anhydride) to enhance GC-MS sensitivity. Calibration curves should be validated in the range of 1–100 ng/mL, with deuterated internal standards (e.g., MDMA-D5) to correct for matrix effects .
Q. What are the optimal storage conditions and solubility parameters for maintaining 3,4-MDMA-d3 stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight containers to prevent degradation. For solubility, prepare stock solutions in dimethyl sulfoxide (DMSO) at 30 mg/mL, with aliquots stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Aqueous solubility is pH-dependent, with higher solubility in acidic buffers (pH < 5) due to protonation of the amine group .
Advanced Research Questions
Q. What metabolic pathways involve 3,4-MDMA-d3, and how are its phase I/II metabolites identified?
- Methodological Answer : Phase I metabolism involves demethylation via cytochrome P450 (CYP2D6/3A4) to form 3,4-dihydroxyamphetamine (DHA), followed by O-methylation to 4-hydroxy-3-methoxyamphetamine (HMMA). Phase II metabolism includes glucuronidation/sulfation of HMMA, detectable in urine after enzymatic hydrolysis. Metabolite identification uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to confirm fragmentation patterns .
Q. How do deuterium substitutions in 3,4-MDMA-d3 affect its pharmacokinetic profile compared to non-deuterated MDMA?
- Methodological Answer : Deuterium labeling slows CYP450-mediated metabolism (kinetic isotope effect), increasing plasma half-life and altering metabolite ratios. In vivo studies in rodents show a 20–30% reduction in clearance rates. Pharmacokinetic models should incorporate deuterium-specific parameters for accurate dose-response predictions .
Q. What methodological considerations are critical when designing in vitro studies to assess 3,4-MDMA-d3's interactions with CYP450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP2D6) with NADPH-regenerating systems. Pre-incubate MDMA-d3 with inhibitors (e.g., quinidine for CYP2D6) to assess competitive inhibition. Monitor time-dependent inhibition by measuring residual enzyme activity after 30-minute pre-incubation. LC-MS/MS quantifies parent compound depletion and metabolite formation .
Q. How can researchers resolve discrepancies in neurotoxicity data between in vivo and in vitro models for 3,4-MDMA-d3?
- Methodological Answer : In vitro models often underestimate neurotoxicity due to lack of systemic metabolism and blood-brain barrier (BBB) transport. Use BBB-mimicking co-cultures (e.g., endothelial cells with astrocytes) and compare results to in vivo microdialysis data. Dose equivalency calculations should account for species-specific metabolic rates (e.g., human vs. rodent CYP2D6 activity) .
Q. What validation parameters should be established when developing a novel LC-MS/MS method for 3,4-MDMA-d3 quantification?
- Methodological Answer : Validate linearity (1–500 ng/mL, ), precision (intra-day CV < 15%), accuracy (85–115% recovery), and matrix effects using post-column infusion. Include stability tests for freeze-thaw cycles (≥3) and short-term room temperature storage (24 hours). Use deuterated internal standards (e.g., MDMA-D5) to correct for ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
